1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one is an organic compound with the molecular formula C15H21BO3. This compound is known for its unique structure, which includes a boronic ester group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-6-7-8-15(19)13-9-11-14(12-10-13)18-20-16(2,3)17(4,5)21-18/h6,9-12H,1,7-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJJAQAXOWORBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one typically involves the borylation of alkenes or alkynes. One common method is the hydroboration of alkenes in the presence of a transition metal catalyst, such as palladium. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring boron-containing groups can exhibit significant anticancer properties. For instance, derivatives of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one have been investigated for their potential to inhibit tumor growth in various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Drug Delivery Systems
The unique properties of boron compounds allow them to be utilized in drug delivery systems. The ability to form complexes with various therapeutic agents can enhance the solubility and bioavailability of drugs, facilitating targeted delivery to specific tissues . This is particularly relevant for chemotherapeutic agents where localized treatment is desired.
Organic Synthesis
Reagents in Organic Reactions
The dioxaborolane group serves as an effective reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules . The compound's ability to participate in such reactions opens avenues for synthesizing pharmaceuticals and agrochemicals.
Catalysis
Due to its boron content, this compound can also act as a catalyst or catalyst precursor in various organic transformations. The Lewis acidic nature of boron allows it to facilitate reactions that require electron-deficient sites, thereby enhancing reaction rates and yields .
Case Study 1: Antitumor Activity
In a study published by PMC, researchers synthesized a series of boron-containing compounds similar to this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Drug Delivery Mechanisms
A recent investigation explored the use of boron-containing derivatives in drug delivery systems aimed at enhancing the efficacy of existing anticancer therapies. The study demonstrated improved therapeutic outcomes when these compounds were used to deliver chemotherapeutic agents directly to tumor sites .
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved include the formation of carbon-carbon bonds in cross-coupling reactions and the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the pent-4-en-1-one moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pent-4-en-1-one moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of the phenyl ring
Uniqueness
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of a boronic ester group and a pent-4-en-1-one moiety, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.
Biological Activity
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one, with the CAS number 2377606-47-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxaborolane moiety attached to a phenyl group and a pentenone backbone. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets due to the presence of both polar and non-polar regions.
Anticancer Properties
Research has indicated that compounds containing dioxaborolane derivatives exhibit anticancer activity. The mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival. For instance, studies have shown that similar dioxaborolane compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Table 1: Summary of Anticancer Studies on Dioxaborolane Derivatives
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Caspase activation | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 12 | Apoptosis induction |
Antimicrobial Activity
Dioxaborolane derivatives have also been studied for their antimicrobial properties. These compounds exhibit activity against a range of bacteria and fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 20 µg/mL.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 30 µg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, leading to replication inhibition.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one?
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare observed mp (94–99°C) with literature values (e.g., analogous dioxaborolanes: 94–117°C ).
- NMR Spectroscopy : Confirm the presence of the tetramethyl-dioxaborolan group via ¹¹B NMR (δ ~30 ppm) and ¹H NMR (singlet for methyl groups at δ 1.3 ppm) .
- HPLC : Monitor purity using C18 reverse-phase columns with UV detection at 254 nm .
Q. What are the optimal storage conditions to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (N2/Ar) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture, as dioxaborolanes are prone to degradation in aqueous environments .
Advanced Research Questions
Q. How does the steric hindrance of the tetramethyl-dioxaborolan group affect cross-coupling efficiency?
- Methodological Answer : The tetramethyl substituents increase steric bulk, potentially slowing transmetallation in Suzuki reactions. To mitigate this:
-
Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate.
-
Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF/H2O mixtures) .
-
Compare yields with less hindered boronate esters (e.g., phenylboronic acid) to quantify steric effects .
- Data Table :
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PPh3 | THF | 80 | 65 |
| SPhos | DMF/H2O | 100 | 82 |
| XPhos | Toluene | 90 | 78 |
Q. What strategies resolve contradictions in reported reaction yields for similar dioxaborolanes?
- Methodological Answer : Discrepancies often arise from substrate-specific reactivity or impurity profiles . To address this:
Reproduce reactions under standardized conditions (e.g., anhydrous solvents, degassed systems).
Characterize byproducts (e.g., protodeboronation products) via LC-MS .
Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
Q. How can the compound's stability under photochemical conditions be evaluated?
- Methodological Answer : Conduct accelerated degradation studies :
-
Expose samples to UV light (λ = 254–365 nm) in a photoreactor.
-
Monitor decomposition via time-resolved ¹H NMR or HPLC.
-
Compare with control samples stored in darkness .
- Data Insight :
Analogous dioxaborolanes show <5% degradation after 48h under UV light when stored in amber vials .
- Data Insight :
Q. What computational methods predict the compound’s reactivity in C–H functionalization?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
